molecular formula C8H7N3O2 B3355931 2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide CAS No. 64204-11-1

2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide

Cat. No. B3355931
CAS RN: 64204-11-1
M. Wt: 177.16 g/mol
InChI Key: JPOWMCWRCOCABP-UHFFFAOYSA-N
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Description

The compound “2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide” is a heterocyclic compound . It was prepared from 2-methyl-pyrazine, acetic acid, and hydrogen peroxide . In the crystal, π-π stacking interactions between neighboring molecules are observed .


Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives has been reported in the literature . The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .


Molecular Structure Analysis

The molecular structure of “2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide” has been ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .


Chemical Reactions Analysis

The compound has been used in the synthesis of various molecular complexes . It has also been utilized in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 112.0868 . Its physical and chemical properties have been studied using density functional theory (DFT) computations .

Future Directions

Pyrido[2,3-b]pyrazine derivatives have shown promise in various applications, including as fluorescent materials for high-performance OLEDs . This suggests that “2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide” and related compounds could have potential future uses in electronic devices and other technologies .

properties

IUPAC Name

2-methyl-1-oxidopyrido[2,3-b]pyrazin-4-ium 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-5-10(12)8-7(11(6)13)3-2-4-9-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOWMCWRCOCABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=O)C2=C(N1[O-])C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503742
Record name 2-Methyl-4-oxopyrido[2,3-b]pyrazin-4-ium-1(4H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide

CAS RN

64204-11-1
Record name 2-Methyl-4-oxopyrido[2,3-b]pyrazin-4-ium-1(4H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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